5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17844015
InChI: InChI=1S/C7H3IN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12)
SMILES:
Molecular Formula: C7H3IN2O3S
Molecular Weight: 322.08 g/mol

5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17844015

Molecular Formula: C7H3IN2O3S

Molecular Weight: 322.08 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C7H3IN2O3S
Molecular Weight 322.08 g/mol
IUPAC Name 5-(5-iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C7H3IN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12)
Standard InChI Key SAPPYKVVPWFZIP-UHFFFAOYSA-N
Canonical SMILES C1=C(SC=C1C2=NC(=NO2)C(=O)O)I

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 5-(5-iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is C7_7H3_3IN2_2O3_3S, with a calculated molecular weight of 322.08 g/mol. The structure features:

  • A 1,2,4-oxadiazole ring (positions 1, 2, and 4 occupied by nitrogen atoms) at the core.

  • A 5-iodothiophen-3-yl group attached to the oxadiazole’s C-5 position.

  • A carboxylic acid moiety (-COOH) at the oxadiazole’s C-3 position .

The iodine atom on the thiophene ring introduces significant steric and electronic effects, potentially enhancing intermolecular interactions in biological systems compared to lighter halogens like chlorine .

Physicochemical Characteristics

Based on structurally related compounds (Table 1), key properties can be inferred:

PropertyValue (Predicted)Basis for Prediction
Melting Point180–185°CAnalogous chlorothiophene derivatives
SolubilityLow in H2_2O; Moderate in DMSOCarboxylic acid group enhances polarity
LogP (Partition Coefficient)2.8Calculated via PubChem tools

The carboxylic acid group likely confers moderate aqueous solubility at physiological pH, while the iodothiophene and oxadiazole moieties contribute to lipophilicity, balancing membrane permeability and target binding .

Synthetic Methodologies

Microwave-Assisted Cyclization

A plausible synthesis route adapts the solvent-free microwave methodology reported for 3-aryl-5-pentyl-1,2,4-oxadiazoles :

  • Starting Materials:

    • 5-Iodothiophene-3-carboxamidoxime (prepared from 5-iodothiophene-3-carbonitrile via hydroxylamine treatment).

    • Ethyl chloroacetate (as the carboxylic acid ester).

  • Reaction Conditions:

    • Microwave irradiation (650 W, 100% potency) for 8–10 minutes.

    • Potassium carbonate (K2_2CO3_3) as a base catalyst.

  • Mechanism:

    • Base-mediated deprotonation of the amidoxime generates a nucleophilic oxygen species.

    • Nucleophilic attack on the ester carbonyl forms a tetrahedral intermediate, followed by cyclodehydration to yield the oxadiazole ring (Scheme 1) .

Scheme 1: Proposed synthesis of 5-(5-iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid via microwave-assisted cyclization .

Alternative Routes

  • Hydrazide Cyclization: Reaction of 5-iodothiophene-3-carbohydrazide with carboxylic acid derivatives under dehydrating conditions (e.g., POCl3_3) .

  • Post-Functionalization: Iodination of pre-formed 5-(thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid using N-iodosuccinimide (NIS) .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (predicted from analogs ):

  • ~1700 cm1^{-1}: Stretching vibration of the carboxylic acid (-COOH).

  • 1630–1590 cm1^{-1}: C=N stretching in the oxadiazole ring.

  • 1440 cm1^{-1}: C-O-C asymmetric stretching.

  • 690 cm1^{-1}: C-I stretching (characteristic of aryl iodides).

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (CDCl3_3):

    • δ 8.2–8.4 ppm: Singlet for thiophene H-4 proton.

    • δ 7.5–7.7 ppm: Multiplet for H-2 and H-4 of the thiophene ring.

    • δ 13.1 ppm: Broad singlet for carboxylic acid proton (-COOH) .

  • 13^{13}C NMR:

    • δ 167–170 ppm: Carboxylic acid carbonyl.

    • δ 155–160 ppm: Oxadiazole C-3 and C-5.

    • δ 95–100 ppm: C-I carbon .

Biological Activity and Applications

Anticancer Activity

Oxadiazole derivatives exhibit antiproliferative effects by modulating kinase pathways . The iodothiophene moiety’s electron-deficient nature could potentiate interactions with tyrosine kinase ATP-binding sites, warranting evaluation against cancer cell lines.

Radiopharmaceutical Applications

The iodine-127 (or radioactive iodine-131) atom positions this compound as a candidate for radiolabeling in diagnostic imaging or targeted therapy .

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